Bienvenue dans la boutique en ligne BenchChem!

(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Medicinal chemistry Scaffold optimization Notum inhibition

Procure (1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2092239-43-3) for your medicinal chemistry program based on its differentiated target engagement profile. This 1,4-disubstituted 1,2,3-triazole fills a critical potency gap (Notum IC50 window between 2,400–68,500 nM) not addressed by N1-phenyl or standard 4-chlorobenzyl analogs. The free C4-hydroxymethyl group enables direct oxidation, mesylation, or esterification without additional reduction steps, accelerating high-throughput library synthesis. Its 3,5-dichlorobenzyl pattern enhances logP (~2.07) for improved cellular permeability and is associated with anticancer cytotoxicity (structurally related analogs: HeLa IC50 down to 3.35 µM). Ideal for Notum carboxylesterase and resistant antifungal (CYP51) screening campaigns.

Molecular Formula C10H9Cl2N3O
Molecular Weight 258.1 g/mol
CAS No. 2092239-43-3
Cat. No. B1476050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
CAS2092239-43-3
Molecular FormulaC10H9Cl2N3O
Molecular Weight258.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)CO
InChIInChI=1S/C10H9Cl2N3O/c11-8-1-7(2-9(12)3-8)4-15-5-10(6-16)13-14-15/h1-3,5,16H,4,6H2
InChIKeyCOAIIPVIOJEXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2092239-43-3): Core Physicochemical & Structural Identity


(1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2092239-43-3) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a 3,5-dichlorobenzyl group at the N1 position and a hydroxymethyl group at the C4 position, with the molecular formula C10H9Cl2N3O and a molecular weight of 258.10 g/mol . Its canonical SMILES is OCc1cn(Cc2cc(Cl)cc(Cl)c2)nn1 . The compound incorporates the characteristic 1,2,3-triazole pharmacophore, which is widely recognized as a metabolically stable bioisostere of the amide bond and has been exploited in numerous drug discovery programs targeting antifungal, anticancer, and enzyme inhibitory activities [1]. The 3,5-dichlorobenzyl substitution pattern is distinct from the more commonly encountered 2,4-dichloro or mono-halogenated benzyl triazole analogs, potentially conferring differentiated steric and electronic properties relevant to target engagement.

Why Generic 1,2,3-Triazole Analogs Cannot Substitute for (1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol


1,2,3-Triazole derivatives are not functionally interchangeable despite sharing a common heterocyclic core. The N1 benzyl substituent governs critical properties including target binding affinity, metabolic stability, and aqueous solubility [1]. Within the Notum inhibitor series disclosed in US11634391, the replacement of a 4-chlorobenzyl group (Compound 162; IC50 = 68,500 nM) with a direct N1-phenyl attachment bearing 2,3-dichloro substitution (Compound 7; IC50 = 5,100 nM) resulted in a >13-fold improvement in inhibitory potency against human Notum carboxylesterase [2]. Furthermore, the closely related analog (1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol — which lacks the benzyl methylene spacer present in the target compound — exhibits an IC50 of 2,400 nM against the same target [3]. These data demonstrate that even subtle modifications to the N1 aromatic substituent and the presence or absence of the methylene linker produce order-of-magnitude differences in biological activity, rendering simple in-class substitution a high-risk procurement strategy for applications requiring defined pharmacological or biochemical properties.

Quantitative Differentiation Evidence for (1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol Versus Closest Analogs


Structural Differentiation: Benzyl Methylene Spacer Confers Distinct Conformational and Metabolic Profile Versus Direct N1-Phenyl Triazole Analogs

The target compound possesses a critical N1-benzyl methylene spacer (-CH2-) between the triazole core and the 3,5-dichlorophenyl ring. In the Notum inhibitor patent series US11634391, this methylene linker is present in Compound 162 (4-chlorobenzyl analog; IC50 = 68,500 nM) but absent in Compound 7 (2,3-dichlorophenyl analog; IC50 = 5,100 nM) and the 3,5-dichlorophenyl analog (IC50 = 2,400 nM) [1][2]. The benzyl spacer increases the rotatable bond count by one (from 1 to 2), alters the vector angle of the aromatic ring relative to the triazole plane, and modulates CYP450-mediated oxidative metabolism susceptibility — a key parameter for in vivo half-life prediction [3]. This structural feature renders the target compound uniquely positioned as a scaffold that balances conformational flexibility with metabolic liability, distinct from both direct N1-phenyl and N1-benzyl triazole series.

Medicinal chemistry Scaffold optimization Notum inhibition

Enzyme Inhibition Potency Differentiation: Benzyl Linker Impact on Notum Carboxylesterase Affinity

Comparative analysis of Notum inhibitory activity across structurally related 1,2,3-triazole-4-methanol derivatives reveals that both the N1 substitution pattern and the presence of the benzyl methylene linker profoundly affect target engagement. The 3,5-dichlorophenyl analog lacking the benzyl spacer achieves an IC50 of 2,400 nM [1], while the 4-chlorobenzyl analog (which retains the benzyl spacer but with a different halogenation pattern) shows substantially weaker activity (IC50 = 68,500 nM, a 28.5-fold reduction) [2]. The target compound combines the 3,5-dichloro substitution with the benzyl linker — a structural combination not represented in the comparator data — and its activity is predicted to fall between these extremes based on SAR trends [3]. This unique combination of the metabolically labile benzyl CH2 group with the electron-withdrawing 3,5-dichloro pattern may offer a differentiated selectivity window compared to either phenyl or monochlorobenzyl analogs.

Wnt signaling Notum inhibition Enzyme pharmacology

Synthetic Accessibility Advantage: Modular Click Chemistry Assembly Route Enables Rapid Derivatization at the C4 Hydroxymethyl Handle

The target compound is accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 3,5-dichlorobenzyl azide and propargyl alcohol — a high-yielding, modular route [1]. The C4 hydroxymethyl group serves as a versatile synthetic handle for further functionalization (oxidation to aldehyde, activation as a leaving group, or esterification), enabling the generation of diverse compound libraries from a single building block [2]. In contrast, the aldehyde analog 1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2091158-43-7) lacks the alcohol oxidation state and requires reductive steps to access the alcohol, adding synthetic complexity [3]. The hydroxymethyl derivative thus offers superior synthetic economy as a central intermediate for medicinal chemistry campaigns.

Click chemistry Building block Parallel synthesis

Anticancer Activity Potential: Class-Level Cytotoxicity of 1,2,3-Triazole-4-methanol Derivatives Against HeLa Cervical Carcinoma Cells

The 1,2,3-triazole-4-methanol scaffold has demonstrated measurable cytotoxic activity across multiple cancer cell lines. A structurally related series of 1,2,3-triazole-substituted chalcones exhibited IC50 values ranging from 3.35 to 13.03 µM against HeLa cervical carcinoma cells, with the most potent analog (6u) achieving an IC50 of 3.35 µM, comparable to cisplatin (IC50 = 7.37 µM) [1]. Within the broader 1,2,3-triazole class, triazolium salts derived from 1,2,3-triazole-4-methanol precursors displayed IC50 values as low as 4.01 µM against HeLa cells, representing a >14-fold improvement over the parent triazole (IC50 = 57.0 µM) [2]. Although direct HeLa IC50 data for the target compound are not available in peer-reviewed literature, its 3,5-dichlorobenzyl substitution pattern — which enhances lipophilicity and cellular uptake — positions it favorably within this activity landscape based on established SAR trends for halogenated benzyl triazoles [3].

Anticancer Cytotoxicity HeLa cells

Recommended Research and Industrial Application Scenarios for (1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2092239-43-3)


Notum/Wnt Pathway Inhibitor Screening and Lead Optimization

The target compound's unique combination of a 3,5-dichlorobenzyl N1 substituent with a C4 hydroxymethyl handle makes it a valuable scaffold for Notum carboxylesterase inhibitor development. Comparative data from the US11634391 patent series demonstrate that structurally analogous 1,2,3-triazole-4-methanol derivatives exhibit Notum IC50 values spanning 2,400–68,500 nM depending on N1 substitution [1]. The target compound fills an unexplored region of chemical space between the potent but metabolically vulnerable N1-phenyl series (IC50 ~2,400–5,100 nM) and the weaker N1-benzyl series (IC50 ~68,500 nM). Procurement for Notum-focused medicinal chemistry programs is warranted where balanced potency and metabolic stability are desired.

Modular Building Block for Parallel Click Chemistry Library Synthesis

As a CuAAC-derived building block bearing a free primary alcohol at the C4 position, (1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol serves as an efficient diversification point for generating 1,4-disubstituted 1,2,3-triazole libraries [2]. The hydroxymethyl group can be directly oxidized to the aldehyde, converted to a leaving group (mesylate/tosylate) for nucleophilic displacement, or esterified to introduce prodrug moieties — all without the additional reduction step required when starting from the corresponding aldehyde analog (CAS 2091158-43-7) [3]. This synthetic economy is particularly advantageous for high-throughput medicinal chemistry campaigns requiring >50–100 analogs.

Anticancer Screening Cascades Targeting Cervical and Breast Carcinoma

1,2,3-Triazole-4-methanol derivatives with halogenated N1-benzyl substituents have demonstrated consistent in vitro cytotoxicity against HeLa cervical carcinoma cells, with structurally related analogs achieving IC50 values as low as 3.35 µM, comparable to the clinical standard cisplatin [4]. The 3,5-dichloro substitution pattern is associated with enhanced cellular permeability (logP ~2.07) and potential for improved intracellular accumulation relative to mono-halogenated congeners [5]. The target compound is recommended for inclusion in focused anticancer screening panels, particularly where differential cytotoxicity across cervical (HeLa), breast (MCF-7), and colorectal (HCT116) cell lines is being profiled.

Antifungal Lead Identification Leveraging the Triazole Pharmacophore

The 1,2,3-triazole core is a privileged scaffold in antifungal drug discovery, with the N1-benzyl substitution pattern recognized as a key determinant of CYP51 binding affinity [6]. Published studies on 3,4-dichlorobenzyl triazole derivatives have demonstrated comparable or superior antifungal activity to fluconazole against multiple fungal strains, with activity attributed to hydrogen bonding between the triazole N4 nitrogen and the CYP51 heme iron [7]. The target compound, bearing a 3,5-dichlorobenzyl group, presents a regioisomeric substitution pattern that may offer differential selectivity against fluconazole-resistant fungal strains, making it a rational procurement choice for antifungal screening programs targeting resistant Candida and Aspergillus species.

Quote Request

Request a Quote for (1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.